Pteridine-2-thiol
Description
Chemical Identity and Structural Features
This compound, systematically known as 1H-pteridine-2-thione according to International Union of Pure and Applied Chemistry nomenclature, is an organosulfur heterocyclic compound with the molecular formula C₆H₄N₄S. The compound possesses a molecular weight of 164.19 grams per mole and is assigned the Chemical Abstracts Service registry number 16878-76-5. This heterocyclic structure consists of a pteridine core system, which itself is composed of fused pyrimidine and pyrazine rings, with a thiol or thione functional group positioned at the 2-position of the pteridine framework.
The structural architecture of this compound exhibits remarkable complexity due to its ability to exist in multiple tautomeric forms. The compound demonstrates equilibrium between its thiol form (this compound) and its thione form (1H-pteridine-2-thione), with the preference for either form being influenced by environmental conditions such as temperature, solvent polarity, and concentration. This tautomeric behavior represents a fundamental characteristic that significantly impacts the compound's chemical properties and reactivity patterns.
Crystallographic and spectroscopic analyses have revealed important structural parameters for this compound. The compound exhibits a melting point of 205 degrees Celsius, indicating substantial intermolecular interactions in the solid state. Physical property measurements have determined additional characteristics including a boiling point of 367.789 degrees Celsius at 760 millimeters of mercury pressure, a flash point of 176.233 degrees Celsius, and an estimated density of 1.3717 grams per cubic centimeter.
The molecular geometry of this compound reflects the electronic characteristics of the pteridine ring system, which contains four nitrogen atoms that significantly reduce the aromaticity of the heterocycle. This diminished aromaticity renders the pteridine ring susceptible to nucleophilic attack, particularly at specific positions within the ring structure. The compound's topological polar surface area has been calculated as 82.3 square angstroms, reflecting the contribution of the nitrogen atoms and sulfur functionality to its molecular polarity.
Table 1: Physical and Chemical Properties of this compound
Historical Context in Heterocyclic Chemistry
The historical development of this compound research is intimately connected with the broader evolution of pteridine chemistry, which has roots extending back to the early twentieth century. The pteridine ring system itself was first recognized and named by scientist Wieland in 1941, with the name pteridine referring to the pyrazino[2,3-d]pyrimidine nucleus. This nomenclature reflected the compound's relationship to pterins, which were originally discovered in butterfly wing pigments, with the name deriving from the Greek word pteron meaning wing.
The specific study of this compound gained prominence through systematic investigations of pteridine derivatives conducted in the mid-twentieth century. Landmark research published in 1968 by Albert and McCormack in the Journal of the Chemical Society provided foundational understanding of the nucleophilic addition reactions of this compound. This seminal work, designated as "Pteridine studies. Part XXXIV," established this compound as a significant subject for chemical investigation and laid the groundwork for subsequent research into its chemical behavior and synthetic applications.
The historical context of this compound research reflects the broader development of heterocyclic chemistry during the mid-to-late twentieth century. During this period, chemists began to systematically explore the chemical properties and synthetic potential of nitrogen-containing heterocycles, driven by recognition of their importance in biological systems and pharmaceutical applications. The pteridine family, including this compound, emerged as compounds of particular interest due to their presence in naturally occurring cofactors and their potential for medicinal chemistry applications.
The evolution of analytical techniques during this historical period enabled increasingly sophisticated characterization of this compound and related compounds. Advanced spectroscopic methods, including nuclear magnetic resonance spectroscopy and infrared spectroscopy, provided researchers with tools to investigate the tautomeric equilibria and structural features that define the chemical identity of this compound. These analytical advances were crucial for establishing the fundamental understanding of this compound that forms the basis of contemporary research.
Role in Pteridine Derivative Research
This compound occupies a central position in pteridine derivative research, serving both as a model compound for understanding fundamental pteridine chemistry and as a synthetic intermediate for preparing more complex pteridine structures. The compound's significance in this research field stems from its unique combination of structural features, including the electron-rich sulfur functionality and the electron-deficient pteridine ring system, which together create opportunities for diverse chemical transformations.
Research investigations have established this compound as an important substrate for nucleophilic addition reactions, demonstrating its capacity to undergo chemical transformations that are characteristic of the broader pteridine family. Studies have shown that this compound readily reacts with sodium borohydride to yield the 3,4-dihydro-derivative, indicating the compound's susceptibility to reduction reactions. Additionally, the compound demonstrates reactivity toward sodium hydrogen sulfite and various carbanionic reagents including acetylacetone, ethyl acetoacetate, dimedone, and phloroglucinol, producing 1:1 adducts identified as 4-substituted 3,4-dihydropteridine-2-thiols.
The role of this compound in understanding pteridine tautomerism has proven particularly valuable for the broader field of pteridine research. The compound's ability to exist in both thiol and thione forms provides researchers with a well-characterized system for investigating the factors that influence tautomeric equilibria in pteridine derivatives. This tautomeric behavior has implications for understanding the chemical properties of related pteridine compounds and has informed theoretical studies of pteridine electronic structure and reactivity.
Contemporary research has expanded the role of this compound to include investigations of its potential applications in medicinal chemistry and materials science. The pteridine scaffold has attracted increasing attention from the medicinal chemistry community due to its presence in biologically active compounds and its potential for pharmaceutical development. This compound, as a representative member of this compound class, serves as a starting point for structure-activity relationship studies and synthetic efforts aimed at developing new therapeutic agents.
Table 2: Chemical Reactions and Transformations of this compound
The research significance of this compound extends to its use as a model compound for computational chemistry studies investigating pteridine electronic structure and chemical behavior. Theoretical investigations employing density functional theory and ab initio methods have utilized this compound and related compounds to develop understanding of the electronic factors that govern pteridine reactivity and tautomerism. These computational studies have provided insights into the molecular orbital characteristics and electronic distribution patterns that determine the chemical properties of pteridine derivatives.
Furthermore, this compound has contributed to advancing synthetic methodologies for pteridine chemistry. The compound's well-characterized reactivity patterns have informed the development of new synthetic approaches for preparing pteridine derivatives with specific substitution patterns and functional group arrangements. This synthetic chemistry research has implications for the preparation of pteridine-based compounds with potential applications in pharmaceutical chemistry, materials science, and chemical biology.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-pteridine-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4S/c11-6-9-3-4-5(10-6)8-2-1-7-4/h1-3H,(H,8,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAQPMSPBHQGQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C=NC(=S)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563269 | |
| Record name | Pteridine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16878-76-5 | |
| Record name | Pteridine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
Pteridine-2-thiol has been identified as a valuable scaffold in drug design, particularly for the development of anticancer agents. Research indicates that modifications to the pteridine structure can enhance its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pteridine derivatives. For instance, novel pteridine-sulfonamide conjugates have been synthesized that act as inhibitors of carbonic anhydrases (CAs) and dihydrofolate reductase (DHFR), which are crucial in tumor cell proliferation. In vitro assays demonstrated significant inhibition against various cancer cell lines, including A549 and PC-3, with compounds exhibiting low IC50 values (4.5 nM and 260 nM respectively) indicating high potency .
Dual Inhibitors for Trypanosomatids
This compound derivatives have also been explored as dual inhibitors targeting Trypanosoma brucei and Leishmania species. The enzyme pteridine reductase (PTR1) is a promising target for drug development against these parasites. High-resolution structural studies of PTR1 complexed with pteridine derivatives have facilitated the identification of lead compounds for structure-based inhibitor development .
Biochemical Applications
This compound plays a role in various biochemical processes due to its ability to participate in redox reactions and serve as a hydride donor.
Redox Chemistry
The compound has been studied for its electrochemical properties, particularly its ability to facilitate electron transfer reactions. Computational studies suggest that this compound can act as a hydride donor in the reduction of carbon dioxide to methanol, showcasing its potential in catalysis . This property could be harnessed for developing sustainable chemical processes.
Photonic Applications
Pteridine derivatives are being investigated for their photonic properties, including their role in fluorescence diagnostics and two-photon absorption therapies. These applications leverage the unique electronic properties of pteridines to develop novel imaging techniques and therapeutic modalities .
Pharmacological Properties
The diverse pharmacological activities associated with this compound include:
- Antimicrobial Activity : Exhibits activity against various pathogens.
- Anti-inflammatory Effects : Potential use in treating inflammatory diseases.
- Anticonvulsant Properties : Investigated for its efficacy in seizure disorders.
- Analgesic Effects : Possible application in pain management .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Pyrimidine-2-thiol Derivatives
Pyrimidine-2-thiol derivatives share a pyrimidine core with a thiol group but lack the fused pyrazine ring of pteridine-2-thiol. Examples include:
- 2-Mercaptopyrimidine-5-carbaldehyde : The aldehyde substituent introduces electrophilic reactivity, enabling condensation reactions absent in this compound .
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| This compound | C6H4N4S | 134.059 | Fused rings, high PSA (50.17 Ų) |
| 4-Hydroxy-6-(CF3)Pyrimidine-2-thiol | C5H3F3N2OS | 196.15 | Electron-withdrawing CF3 group |
| 2-Mercaptopyrimidine-5-carbaldehyde | C5H4N2OS | 140.16 | Aldehyde functional group |
Thiazolo-Pyridine-thiols
Thiazolo[5,4-b]pyridine-2-thiol (C6H4N2S2, MW 168.24 g/mol) incorporates a thiazole ring fused to pyridine. However, its GHS classification and toxicity data are unavailable .
Pyridine-thiol Derivatives
- Pyridine-2-thiol (C5H5NS, MW 111.16 g/mol): A simpler analogue with a single pyridine ring. It has a lower molecular weight and higher predicted boiling point (375.1°C) than this compound, reflecting differences in volatility .
- 5-(Piperidine-1-sulfonyl)pyridine-2-thiol (C10H14N2O2S2, MW 258.36 g/mol): The sulfonyl group introduces strong electron-withdrawing effects, lowering pKa (predicted 8.49) and increasing solubility in polar solvents .
Triazole- and Oxadiazole-containing Thiols
- 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol (C11H7N3OS2, MW 261.32 g/mol): The oxadiazole-thiophene moiety enhances π-conjugation, relevant for optoelectronic applications .
Key Research Findings
Synthetic Challenges : this compound synthesis requires multi-step reactions involving cyclization and thiolation, whereas pyrimidine-2-thiol derivatives are often synthesized via microwave-assisted routes for higher yields .
Biological Potential: Pyrimidine-2-thiol derivatives show antimicrobial and anticancer activity, but this compound’s biological effects are less documented .
Safety Profiles : Thiazolo[5,4-b]pyridine-2-thiol lacks acute toxicity data, while pyridine-2-thiol is commercially available with established handling protocols .
Preparation Methods
Experimental Protocol
- Starting Material Preparation : 5,6-Diamino-2-thioxopyrimidin-4-ones are synthesized using established procedures, often involving thiourea derivatives and aminopyrimidine precursors.
- Condensation Reaction : The diaminopyrimidine is suspended in acetic acid and refluxed with a stoichiometric equivalent of a carbonyl compound (e.g., glyoxylic acid, pyruvic acid) for 1–2 hours.
- Workup : The product precipitates upon cooling, is filtered, washed with water, and dried.
For example, 7-hydroxy-6-methyl-2-thioxo-2,3-dihydropteridin-4(1H)-one is synthesized by reacting 5,6-diamino-2-thioxopyrimidin-4-one with pyruvic acid in acetic acid under reflux. The reaction’s regioselectivity is confirmed via $$ ^1H $$ NMR, which shows characteristic signals for N1 and N3 protons (δ 13.31–12.24 ppm and 12.7–10.87 ppm, respectively).
Nucleophilic Addition Reactions at the 3,4-Double Bond
This compound undergoes nucleophilic addition across its 3,4-double bond, enabling functionalization while preserving the thiol group. Sodium borohydride reduction, for instance, selectively hydrogenates the 3,4-bond to yield 3,4-dihydrothis compound .
Key Reactions
Reduction with Sodium Borohydride :
$$ \text{this compound} + \text{NaBH}_4 \rightarrow 3,4\text{-Dihydrothis compound} $$
This reaction proceeds in aqueous or alcoholic media at room temperature, achieving quantitative yields.Michael Adduct Formation :
this compound reacts with carbanionic reagents like acetylacetone or dimedone to form 4-substituted 3,4-dihydropteridine-2-thiols . For example, treatment with dimedone in ethanol at 50°C produces a 1:1 adduct, confirmed by spectral analysis.
Alkylation of the Thiol Group
The thiol group in this compound can be alkylated to generate thioether derivatives, which serve as intermediates for further functionalization.
Procedure
- Alkylation with Alkyl Halides :
this compound is treated with alkyl halides (e.g., methyl iodide) in basic media (e.g., NaOH/EtOH). The reaction typically completes within 1 hour at reflux, yielding 2-(alkylthio)pteridines . - Carboxylic Acid Derivatives :
Halogen-containing carboxylic acids (e.g., chloroacetic acid) react with this compound under similar conditions, forming thioester-linked derivatives.
For instance, 7-hydroxy-6-methyl-2-(methylthio)pteridin-4(3H)-one is synthesized by alkylating 7-hydroxy-6-methyl-2-thioxopeteridin-4-one with methyl iodide in sodium hydroxide.
Covalent Hydration and Acid-Catalyzed Reactions
This compound undergoes covalent hydration at the 3,4-double bond in aqueous acidic conditions, forming dihydro derivatives. This reversible process is critical for stabilizing the compound in biological systems.
Hydration Mechanism
In 0.1 M HCl, this compound hydrates to 3,4-dihydrothis compound hydrate , as evidenced by UV-Vis spectral shifts from 320 nm to 280 nm. The hydrate reverts to the parent compound under neutral or basic conditions.
Historical Synthesis from Benzo[g]Pteridine Precursors
Early synthetic routes, such as the 1957 method reported in the Journal of the American Chemical Society, involved cyclizing benzaldehyde derivatives with thiourea analogs. For example, 4-amino-7,8-dimethylbenzo[g]this compound was synthesized by condensing 2-amino-4,5-dimethylbenzaldehyde with 2-thiobarbituric acid under acidic conditions.
Comparative Analysis of Methods
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for producing high-purity Pteridine-2-thiol, and how can impurities be minimized during purification?
- Methodological Answer : this compound synthesis typically involves thiolation of pteridine derivatives via nucleophilic substitution. Key steps include refluxing precursors (e.g., pteridine-2-chloro derivatives) with thiourea in anhydrous ethanol under nitrogen to prevent oxidation. Purification often employs column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate the product. Impurity profiles should be monitored using HPLC with UV detection (λ = 254 nm) . Validate purity via melting point analysis and NMR (¹H/¹³C) to confirm structural integrity .
Q. How can researchers determine the aqueous solubility of this compound, and what factors influence its solubility profile?
- Methodological Answer : Solubility can be quantified using the shake-flask method: saturate buffered solutions (pH 1–12) with this compound, equilibrate at 25°C for 24 hours, and analyze supernatant via UV spectrophotometry. LogP values (e.g., –1.754 for related pteridine derivatives) suggest hydrophobicity trends . Temperature-dependent solubility studies (e.g., 4–37°C) should account for thermodynamic stability. Use Hansen solubility parameters to predict compatibility with cosolvents like DMSO or ethanol .
Q. What spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR in DMSO-d6 resolves thiol proton signals (δ ~13 ppm) and aromatic protons. ¹³C NMR confirms ring substitution patterns.
- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ peaks (theoretical m/z = 165 for C₆H₅N₃S₂).
- HPLC : Reverse-phase C18 columns with mobile phases (e.g., 0.1% TFA in acetonitrile/water) optimize retention and peak symmetry .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to calculate frontier orbitals (HOMO/LUMO) and electrostatic potential maps, revealing nucleophilic/electrophilic sites.
- Molecular Docking : Screen against target enzymes (e.g., dihydrofolate reductase) using AutoDock Vina. Validate binding poses with MD simulations (NAMD/GROMACS) to assess stability .
Q. What experimental strategies address contradictions in reported stability data for this compound under oxidative conditions?
- Methodological Answer :
- Stress Testing : Expose the compound to H₂O₂ (3–30%) or UV light (254 nm) and monitor degradation via LC-MS. Identify degradation products (e.g., disulfide dimers) and quantify kinetics using Arrhenius plots.
- Stabilization : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to buffers. Conduct DOE (Design of Experiments) to optimize storage conditions (pH, temperature, inert atmosphere) .
Q. How can researchers design assays to evaluate this compound’s inhibition of metalloenzymes (e.g., carbonic anhydrase)?
- Methodological Answer :
- Enzyme Kinetics : Use stopped-flow spectrophotometry to measure initial reaction rates (v₀) with varying substrate/inhibitor concentrations. Fit data to Michaelis-Menten models with competitive/non-competitive inhibition terms.
- IC₅₀ Determination : Perform dose-response curves (0.1–100 µM inhibitor) and calculate using nonlinear regression (GraphPad Prism). Validate selectivity via panel assays against unrelated enzymes .
Methodological Considerations
- Data Contradictions : Replicate experiments across independent labs to confirm solubility/stability trends. Use standardized protocols (e.g., USP guidelines) to minimize variability .
- Ethical Compliance : Adhere to institutional safety protocols for handling thiols (e.g., gloveboxes, fume hoods) as per GHS hazard codes H302 (oral toxicity) and H315 (skin irritation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
